molecular formula C25H21ClFN3O2S B4045027 2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide

2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide

Cat. No.: B4045027
M. Wt: 482.0 g/mol
InChI Key: BSVUUDRDYTUXMC-UHFFFAOYSA-N
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Description

2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide is a complex organic compound with a unique structure that includes chlorophenyl, fluorophenyl, and thioxoimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve the following steps:

    Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 4-chlorophenyl and 4-fluorophenyl derivatives.

    Cyclization: The intermediate compounds undergo cyclization to form the thioxoimidazolidinyl ring.

    Acetylation: The final step involves the acetylation of the thioxoimidazolidinyl compound with N-phenylacetamide.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide is unique due to its combination of chlorophenyl, fluorophenyl, and thioxoimidazolidinyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN3O2S/c26-18-8-6-17(7-9-18)14-15-29-22(16-23(31)28-20-4-2-1-3-5-20)24(32)30(25(29)33)21-12-10-19(27)11-13-21/h1-13,22H,14-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVUUDRDYTUXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide
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2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide
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2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide
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2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide
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2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide
Reactant of Route 6
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2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide

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